A549 Lung Cancer Cytotoxicity
27-O-Acetyl-Withaferin A exhibits a distinct cytotoxic profile in A549 non-small cell lung cancer cells compared to the parent molecule withaferin A (WA) under identical assay conditions. In a head-to-head study using an MTT assay after a 48-hour incubation period, 27-O-Acetyl-Withaferin A demonstrated an IC50 value of 6.7 μM, whereas WA showed a markedly weaker effect with an IC50 of 10.1 μM under the same conditions [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 6.7 μM |
| Comparator Or Baseline | Withaferin A: IC50 = 10.1 μM |
| Quantified Difference | 27-O-Acetyl-WA is approximately 1.5-fold more potent. |
| Conditions | Human A549 non-small cell lung cancer cells; MTT assay; 48-hour incubation; log phase of growth. |
Why This Matters
For researchers investigating structure-activity relationships or lung cancer models, this 1.5-fold potency difference provides a clear rationale for selecting the acetylated analog over the parent compound when enhanced cytotoxic activity in A549 cells is desired.
- [1] Llanos GG, Araujo LM, Jiménez IA, Moujir LM, Rodríguez J, Jiménez C, Bazzocchi IL. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers. Eur J Med Chem. 2017 Nov 10;140:52-64. (Data for 27-O-Acetyl-Withaferin A (compound 2) and Withaferin A (compound 1) in A549 cells). View Source
